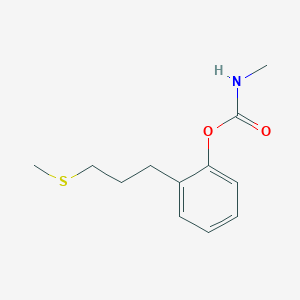

CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

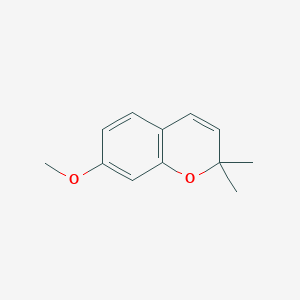

Carbamic acid, methyl-, o-(3-(methylthio)propyl)phenyl ester, also known as carbofuran, is a carbamate insecticide that is widely used in agriculture to control pests. It is a colorless to brown crystalline solid that is soluble in water and has a characteristic odor. Carbofuran was first synthesized in 1959 and has since become a popular insecticide due to its high efficacy and low toxicity to mammals.

Applications De Recherche Scientifique

Carbofuran has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research on the mechanisms of insecticide resistance in pests, as well as in studies on the impact of pesticides on soil and water quality. Carbofuran has also been investigated for its potential use in the treatment of parasitic infections, due to its ability to inhibit the activity of acetylcholinesterase in parasites.

Mécanisme D'action

Carbofuran acts as an acetylcholinesterase inhibitor, meaning it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect. Carbofuran is highly selective for insects, as it has a low affinity for mammalian acetylcholinesterase.

Effets Biochimiques Et Physiologiques

Carbofuran has been shown to have a wide range of biochemical and physiological effects on insects. In addition to its effects on the nervous system, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has been shown to disrupt energy metabolism, alter gene expression, and affect the immune system. It has also been shown to have indirect effects on non-target organisms, such as altering the composition of soil microbial communities.

Avantages Et Limitations Des Expériences En Laboratoire

Carbofuran has several advantages as an insecticide for use in lab experiments. It is highly effective at low doses, making it cost-effective and reducing the risk of toxicity to lab personnel. It is also relatively stable and has a long shelf life. However, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has several limitations as well. It is highly toxic to non-target organisms, including mammals, birds, and fish. It can also persist in the environment for long periods of time, leading to potential contamination of soil and water.

Orientations Futures

There are several areas of research that could be pursued in the future related to CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER. One potential direction is the development of new formulations of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER that are less toxic to non-target organisms. Another area of research could be the investigation of the potential use of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER as a treatment for parasitic infections. Additionally, more research is needed to understand the long-term effects of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER on soil and water quality, as well as its potential impact on human health.

Méthodes De Synthèse

Carbofuran is synthesized by the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate with 3-(methylthio)propionaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation followed by a Michael addition. The resulting product is purified by recrystallization from a suitable solvent.

Propriétés

Numéro CAS |

16637-86-8 |

|---|---|

Nom du produit |

CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER |

Formule moléculaire |

C12H17NO2S |

Poids moléculaire |

239.34 g/mol |

Nom IUPAC |

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14) |

Clé InChI |

NBUCQPQCJZGMQW-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1CCCSC |

SMILES canonique |

CNC(=O)OC1=CC=CC=C1CCCSC |

Autres numéros CAS |

16637-86-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)